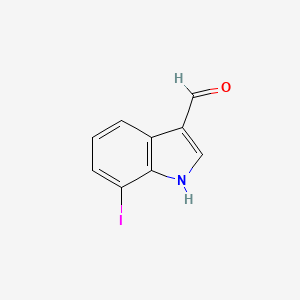

7-Iodo-1H-indole-3-carbaldehyde

Description

7-Iodo-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring an iodine substituent at position 7 and an aldehyde group at position 3 of the indole ring. Indole derivatives are critical intermediates in pharmaceutical and agrochemical research due to their versatile reactivity and biological activity. The iodine atom at position 7 introduces steric bulk and unique electronic properties, while the aldehyde group at position 3 enhances electrophilic reactivity, making this compound valuable for cross-coupling reactions or as a precursor for heterocyclic synthesis.

Properties

IUPAC Name |

7-iodo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGDHUAKWNEPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123020-22-4 | |

| Record name | 123020-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1H-indole-3-carbaldehyde typically involves the iodination of 1H-indole-3-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in aqueous ethanol.

Major Products Formed

Oxidation: 7-Iodo-1H-indole-3-carboxylic acid.

Reduction: 7-Iodo-1H-indole-3-methanol.

Substitution: 7-Azido-1H-indole-3-carbaldehyde or 7-Cyano-1H-indole-3-carbaldehyde.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "7-Iodo-1H-indole-3-carbaldehyde":

Comparative Analysis with Related Compounds

To understand the properties, it is useful to compare "3-iodo-1H-indole-7-carbaldehyde" with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Lacks iodine; less reactive | Simpler structure with limited reactivity |

| 3-Bromo-1H-indole-7-carbaldehyde | Contains bromine; different reactivity | Bromine's smaller size affects interaction dynamics |

| 3-Chloro-1H-indole-7-carbaldehyde | Contains chlorine; alters chemical properties | Chlorine's electronegativity influences reactivity |

| 5-Iodo-1H-indole-3-carbaldehyde | Similar structure but different position for iodine | Different biological activity profile |

Case Studies and Research Findings

Studies have explored the biological activity of "3-iodo-1H-indole-7-carbaldehyde":

- Antimicrobial Studies: Derivatives of indole exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The introduction of iodine was found to enhance the antimicrobial efficacy compared to non-halogenated counterparts.

- Cancer Cell Line Testing: Treatment with "3-iodo-1H-indole-7-carbaldehyde" led to reduced cell viability and increased apoptosis markers in various cancer cell lines, indicating its potential as an anticancer agent.

- Neuropharmacological Evaluation: Compounds similar to "3-iodo-1H-indole-7-carbaldehyde" could modulate neurotransmitter release, suggesting applications in managing conditions like depression or anxiety disorders.

Research on Indole Derivatives

- Tubulin Polymerization Inhibitors: Certain indole derivatives have demonstrated tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptotic cell death in cancer cells . These compounds interact with tubulin at the colchicine-binding site, offering potential as tubulin-targeting anticancer therapies .

- Anticancer Activity: Indole-containing metal complexes have shown anticancer activity, with some complexes demonstrating higher activity than reference drugs . These complexes can interact with DNA and induce apoptosis in cancer cells .

- ** ضدArylindole-3-carbaldehydes:** React with substituted anilines, benzil, and ammonium acetate to form indole-based tetra-arylimidazoles, which have shown anti-urease activity .

- ** ضدH-Indole-3-Carboxaldehyde:** Reacts with anthranilic acid hydrazide to produce corresponding products with good yields .

- ** ضدH-Indole-3-Carboxaldehyde Derivatives:** Showed moderate activity against Candida albicans .

Mechanism of Action

The mechanism of action of 7-Iodo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or DNA. This interaction can lead to the modulation of biological activities, such as enzyme inhibition or activation, gene expression regulation, and signal transduction .

Comparison with Similar Compounds

Structural and Crystallographic Insights

The determination of crystal structures for such compounds often employs programs like SHELXL (for refinement) and OLEX2 (for structure solution and analysis) . For example, the iodine atom’s high electron density in this compound would facilitate precise X-ray diffraction analysis, while the aldehyde group’s planarity might influence crystal packing.

Biological Activity

7-Iodo-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This compound is part of a broader class of indole derivatives known for their pharmacological potential, including antiviral, anticancer, and antimicrobial properties. The following sections provide a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure : The presence of the iodine atom at the 7-position of the indole ring significantly influences the compound's reactivity and biological activity. The aldehyde functional group enhances its electrophilic character, allowing it to participate in various biochemical interactions.

Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with multiple biological targets, including enzymes and receptors. This compound has been shown to modulate cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. For instance, it may inhibit specific kinases involved in cell signaling, leading to altered cellular responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. A notable study reported that this compound induced apoptosis in human leukemia cells (HL-60) with an IC50 value of approximately 10 µM .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 10 | Induction of apoptosis |

| SMMC-7721 (Liver) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown efficacy against a range of bacteria and fungi. For example, minimum inhibitory concentration (MIC) studies revealed that the compound was active against Staphylococcus aureus with an MIC of 7.80 µg/mL.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 7.80 | Bacterial |

| Candida albicans | 62.50 | Fungal |

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Model Studies : Animal model studies demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models of human cancer, suggesting its potential as a therapeutic agent .

- Combination Therapy : Investigations into combination therapies revealed that when used alongside conventional chemotherapeutics, this compound enhanced the efficacy of treatments while reducing side effects .

- Mechanistic Insights : Further research into the molecular mechanisms revealed that this compound could activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Q & A

Q. Methodology :

- Iodination : Direct electrophilic iodination of 1H-indole-3-carbaldehyde using iodine (I₂) and an oxidizing agent (e.g., HIO₃ or H₂O₂) in dichloromethane or acetonitrile at 0–25°C for 6–12 hours. The aldehyde group at position 3 directs iodination to the 7-position due to its electron-withdrawing effect .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane/EtOAc) .

Advanced Synthesis: How can regioselectivity challenges during iodination be addressed?

Q. Methodology :

- Directing Group Effects : The aldehyde at position 3 enhances para/ortho reactivity. Computational modeling (DFT calculations) predicts electron density distribution, favoring iodination at position 7 over 4 or 5. Validate with control experiments using substituent-free indole scaffolds .

- Catalytic Systems : Explore Pd-mediated C–H activation for selective iodination. Use Pd(OAc)₂ with ligands like PPh₃ in DMF at 80°C, optimizing iodine equivalents to minimize polyiodination .

Basic Characterization: Which analytical techniques confirm the structure and purity of this compound?

Q. Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: aldehyde proton at δ 9.8–10.2 ppm, indole NH at δ 11.5–12.0 ppm (broad), and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms iodine’s deshielding effect (C-7 at δ 90–100 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 272.05) and HRMS validate molecular weight (271.05 g/mol). Compare with PubChem data for analogous iodinated indoles .

Advanced Characterization: How can trace impurities from synthesis be identified and quantified?

Q. Methodology :

- HPLC-DAD/MS : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm. Co-elute synthetic batches with authentic standards (if available). Quantify impurities (e.g., diiodinated byproducts) via calibration curves .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in slow evaporation of EtOH/CHCl₃. Compare unit cell parameters with Cambridge Structural Database entries for related indole derivatives .

Reactivity: What are the key reaction pathways for modifying the aldehyde group?

Q. Methodology :

- Oxidation/Reduction : Oxidize to carboxylic acid using KMnO₄ in acidic conditions (yield 70–80%). Reduce to alcohol with NaBH₄ in MeOH (RT, 2 hours; yield >85%). Monitor by FT-IR (loss of C=O stretch at 1700 cm⁻¹) .

- Nucleophilic Additions : Condense with amines (e.g., hydrazines) to form hydrazones for Schiff base libraries. Optimize pH (4–6) to avoid aldehyde dimerization .

Biological Applications: How is this compound evaluated for antimicrobial activity?

Q. Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Include positive controls (ciprofloxacin) and solvent controls (DMSO <1%) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., DNA gyrase). Validate with enzyme inhibition assays (IC₅₀ via spectrophotometry) .

Computational Modeling: Which tools predict the compound’s reactivity in cross-coupling reactions?

Q. Methodology :

- Retrosynthesis AI : Use Reaxys or Pistachio databases to identify Suzuki-Miyaura coupling partners (e.g., aryl boronic acids). Predict yields via machine learning models trained on Pd-catalyzed reactions .

- DFT Studies : Calculate activation energies for C–I bond cleavage using Gaussian09 (B3LYP/6-31G*). Compare with experimental kinetic data from GC-MS monitoring .

Troubleshooting: Why might iodination yield drop below 50%, and how is this resolved?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.